4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide
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Overview
Description
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a phenylamino group, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(4-Morpholinylcarbonyl)phenyl]carbamothioyl}amino)benzenesulfonamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
InChI |
InChI=1S/C20H20N4O2S2/c21-28(25,26)19-12-6-15(7-13-19)14-22-20(27)24-18-10-8-17(9-11-18)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H2,21,25,26)(H2,22,24,27) |
InChI Key |
RJDNQKYDSXEWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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